molecular formula C16H12N2 B3047261 1,3-Di(2-pyridyl)benzene CAS No. 136538-84-6

1,3-Di(2-pyridyl)benzene

Cat. No. B3047261
CAS RN: 136538-84-6
M. Wt: 232.28 g/mol
InChI Key: ZXLQVVRBSAUVJB-UHFFFAOYSA-N
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Description

1,3-Di(2-pyridyl)benzene, also known as dpybH, is a compound that structurally resembles the widely-used ligand terpyridine . It has a molecular formula of C16H12N2 . The average mass is 232.280 Da and the monoisotopic mass is 232.100052 Da .


Synthesis Analysis

A convenient synthetic approach to asymmetrically functionalized 1,3-di(2-pyridyl)benzenes starts from 3-(3-bromophenyl)-1,2,4-triazines using sequential aza-Diels–Alder reactions and Stille cross-coupling .


Molecular Structure Analysis

The molecular geometry, ground state, electronic structure, and excited electronic states of the complex, both as a monomer and dimer aggregate in solution, are calculated by density functional theory (DFT) and time-dependent DFT approaches .


Chemical Reactions Analysis

1,3-Di(2-pyridyl)benzene undergoes regioselective orthometalation with Pd(OAc)2 on the central aryl ring, giving rise to a dimeric complex in which four acetate units act as bridges between two doubly metalated ligands and each pyridine ligand coordinates to a different metal atom .


Physical And Chemical Properties Analysis

The molecular weight of 1,3-Di(2-pyridyl)benzene is 232.28 g/mol . It has a topological polar surface area of 25.8 Ų and a heavy atom count of 18 .

Future Directions

The luminescence properties of the complexes of 1,3-Di(2-pyridyl)benzene are being investigated for their potential applications in organic light-emitting device (OLED) technology, including white light emitters exploiting excimer emission . Their potential as cell imaging agents amenable to time-resolved detection procedures on the microsecond timescale has also been demonstrated .

properties

IUPAC Name

2-(3-pyridin-2-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-10-17-15(8-1)13-6-5-7-14(12-13)16-9-2-4-11-18-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLQVVRBSAUVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461092
Record name 1,3-di(2-pyridyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(2-pyridyl)benzene

CAS RN

136538-84-6
Record name 1,3-di(2-pyridyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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